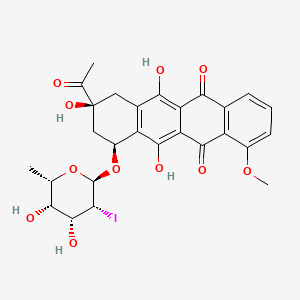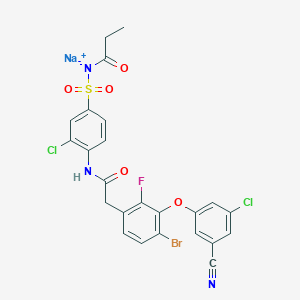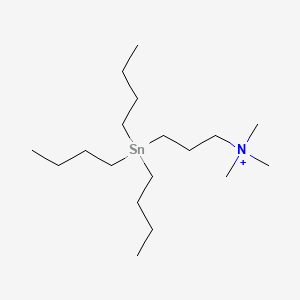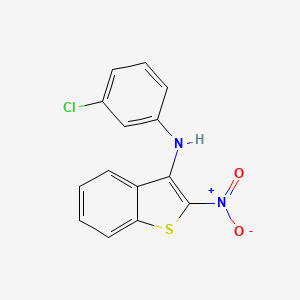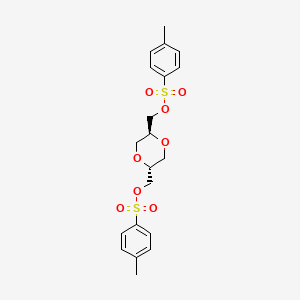
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by its dioxane ring and two methylene groups, each bonded to a 4-methylbenzenesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) typically involves the reaction of 2,5-bis(hydroxymethyl)-1,4-dioxane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Corresponding amines or ethers.
Reduction: Alcohols.
Oxidation: Sulfonic acids.
Aplicaciones Científicas De Investigación
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of (2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) involves its interaction with nucleophiles and electrophiles. The sulfonate groups act as leaving groups in substitution reactions, facilitating the formation of new bonds. The dioxane ring provides stability to the molecule, allowing it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (2r,5s)-Tetrahydrofuran-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate)
- (2r,5s)-Furan-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate)
Uniqueness
(2r,5s)-1,4-Dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate) is unique due to its dioxane ring, which provides enhanced stability and reactivity compared to similar compounds with tetrahydrofuran or furan rings. This makes it particularly useful in specific chemical reactions and applications .
Propiedades
Número CAS |
7148-77-8 |
|---|---|
Fórmula molecular |
C20H24O8S2 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
[(2S,5R)-5-[(4-methylphenyl)sulfonyloxymethyl]-1,4-dioxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O8S2/c1-15-3-7-19(8-4-15)29(21,22)27-13-17-11-26-18(12-25-17)14-28-30(23,24)20-9-5-16(2)6-10-20/h3-10,17-18H,11-14H2,1-2H3/t17-,18+ |
Clave InChI |
ZWQHYTBRRKEKBF-HDICACEKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO[C@@H](CO2)COS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(CO2)COS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


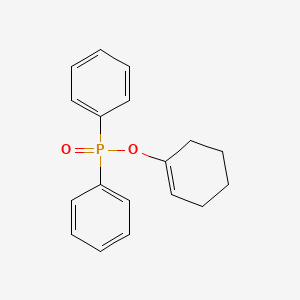
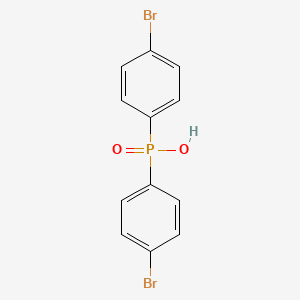
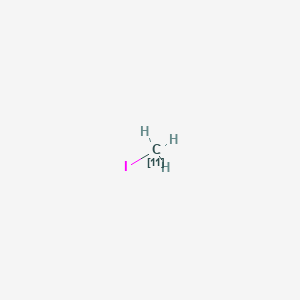

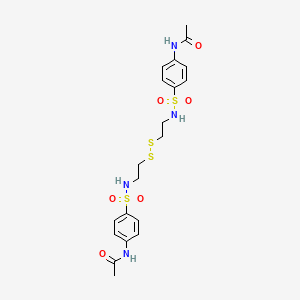

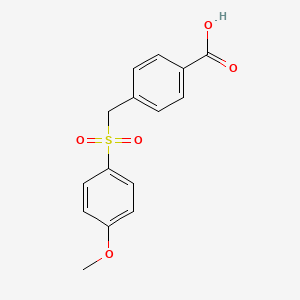
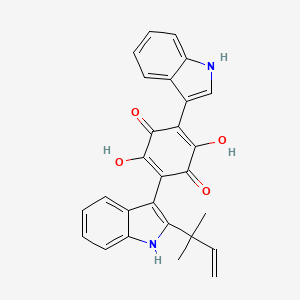
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

